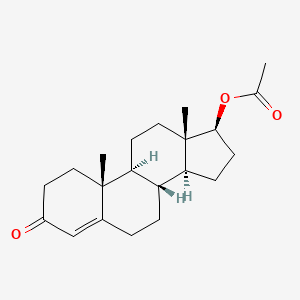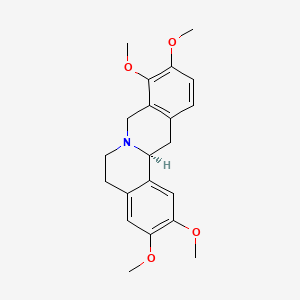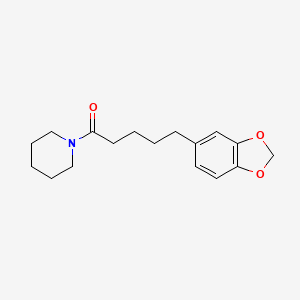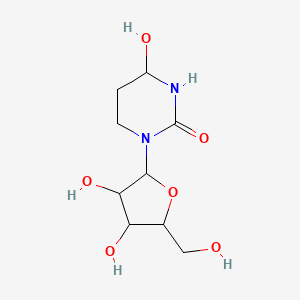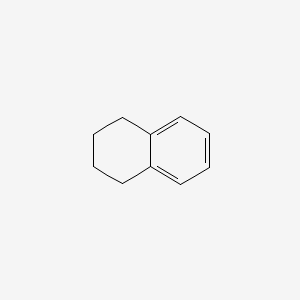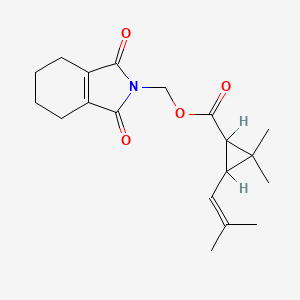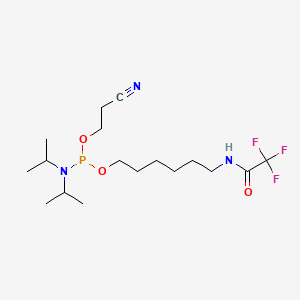
Tradipitant
Vue d'ensemble
Description
Tradipitant, également connu sous son nom chimique (2-(1-(3,5-Bis(trifluorométhyl)benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)(2-chlorophényl)méthanone, est un médicament expérimental qui fonctionne comme un antagoniste du récepteur de la neurokinine 1. Il est principalement étudié pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que la gastroparésie, le prurit et le mal des transports .
Applications De Recherche Scientifique
Tradipitant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of neurokinin 1 receptor antagonists.
Biology: Investigated for its effects on neurokinin 1 receptors in various biological systems.
Medicine: Explored for its potential therapeutic effects in treating conditions such as gastroparesis, pruritus, and motion sickness
Industry: Potential applications in the pharmaceutical industry for the development of new therapeutic agents.
Mécanisme D'action
Target of Action
Tradipitant is a neurokinin 1 receptor (NK1R) antagonist . NK1R is a receptor for substance P, a neuropeptide involved in the transmission of pain and the body’s stress responses . By blocking these receptors, this compound can potentially modulate the effects of substance P .
Mode of Action
This compound works by blocking the NK1 receptors . This blockade prevents substance P from binding to these receptors, thereby inhibiting the transmission of pain and stress responses . This compound is thought to have a dual therapeutic effect in gastroparesis by affecting gastric motility through a local action as well as affecting the brain regions responsible for nausea and vomiting .
Biochemical Pathways
The mechanism of action for this compound revolves around its ability to block the NK1 receptor . The blockade of NK1 receptors by this compound can influence the nauseogenic pathways and gastric motility . This action is thought to be central to its potential therapeutic effects in conditions like gastroparesis .
Pharmacokinetics
It’s known that the effects of this compound can be influenced by its exposure levels
Result of Action
This compound has shown potential in reducing symptoms in conditions like gastroparesis and motion sickness . In clinical trials, this compound has been found to reduce the incidence of vomiting and improve nausea scores . It’s also been observed that patients with high blood levels of this compound showed significant improvements in nausea .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, in the treatment of motion sickness, the efficacy of this compound was tested under real-world conditions on boats in varied sea conditions . The results showed that this compound was effective in preventing vomiting associated with motion sickness under these conditions .
Orientations Futures
Tradipitant is advancing in a Phase III study for the treatment of both diabetic and idiopathic gastroparesis . The FDA has set September 18, 2024, as the target date for its decision under the Prescription Drug User Fee Act (PDUFA) . If approved, this compound will be the first novel drug to be approved by the FDA for the treatment of gastroparesis in over 40 years .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du tradipitant implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Le processus comprend généralement :
Formation du cycle triazole : Celle-ci est réalisée par une réaction de cycloaddition entre un azide et un alcyne.
Attachement du cycle pyridine : L'intermédiaire triazole est ensuite couplé avec un dérivé de la pyridine.
Introduction du groupe benzyle : L'étape finale implique l'ajout du groupe benzyle, qui est substitué par des groupes trifluorométhyle.
Méthodes de production industrielle : La production industrielle du this compound impliquerait probablement l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela comprend :
Mise à l'échelle des conditions de réaction : S'assurer que les réactions peuvent être réalisées à grande échelle sans perte d'efficacité significative.
Processus de purification : Utiliser des techniques telles que la recristallisation et la chromatographie pour obtenir le produit final avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions : Le tradipitant subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le this compound.
Substitution : Les cycles aromatiques du this compound peuvent subir des réactions de substitution, où un substituant est remplacé par un autre.
Réactifs et conditions courants :
Agents oxydants : tels que le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs : tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs de substitution : tels que les halogènes ou les agents nitrants.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier le comportement des antagonistes du récepteur de la neurokinine 1.
Biologie : Étudié pour ses effets sur les récepteurs de la neurokinine 1 dans divers systèmes biologiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que la gastroparésie, le prurit et le mal des transports
Industrie : Applications potentielles dans l'industrie pharmaceutique pour le développement de nouveaux agents thérapeutiques.
5. Mécanisme d'action
Le this compound exerce ses effets en bloquant les récepteurs de la neurokinine 1, qui sont impliqués dans la transmission de la douleur et d'autres signaux sensoriels. En inhibant ces récepteurs, le this compound peut réduire les symptômes tels que les nausées et les vomissements. Le composé affecte à la fois le système nerveux central et périphérique, influençant la motilité gastrique et les régions du cerveau responsables des nausées .
Comparaison Avec Des Composés Similaires
Le tradipitant est unique parmi les antagonistes du récepteur de la neurokinine 1 en raison de sa structure chimique spécifique et de sa haute sélectivité pour le récepteur. Des composés similaires incluent :
Aprepitant : Un autre antagoniste du récepteur de la neurokinine 1 utilisé pour prévenir les nausées et les vomissements induits par la chimiothérapie.
Rolapitant : Utilisé pour des indications similaires à l'aprépitant mais avec une demi-vie plus longue.
Fosaprépitant : Un prodrug de l'aprépitant qui est converti en aprépitant dans l'organisme.
Propriétés
IUPAC Name |
[2-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-pyridin-4-yltriazol-4-yl]pyridin-3-yl]-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16ClF6N5O/c29-22-6-2-1-4-20(22)26(41)21-5-3-9-37-23(21)24-25(17-7-10-36-11-8-17)40(39-38-24)15-16-12-18(27(30,31)32)14-19(13-16)28(33,34)35/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVRKWRKTNINFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(N=CC=C2)C3=C(N(N=N3)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC=NC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16ClF6N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045805 | |
| Record name | Tradipitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622370-35-8 | |
| Record name | Tradipitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622370-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tradipitant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622370358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tradipitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12580 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tradipitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRADIPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY0COC51FI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Tradipitant?
A1: this compound is a potent and selective antagonist of the neurokinin-1 receptor (NK-1R). [, , , ] This receptor is the primary target for Substance P, a neuropeptide involved in various physiological processes, including nausea and vomiting, pain transmission, and inflammation. [, ]
Q2: How does this compound's antagonism of the NK-1R translate into its therapeutic effects?
A2: By blocking Substance P from binding to the NK-1R, this compound disrupts the downstream signaling pathways associated with this neuropeptide. This action inhibits the transmission of nausea and vomiting signals, ultimately leading to symptom relief. [, , , ]
Q3: Beyond nausea and vomiting, what other potential therapeutic applications are being explored for this compound based on its mechanism of action?
A3: Given the role of Substance P and the NK-1R in other physiological processes, this compound is also being investigated for its potential in treating conditions like atopic dermatitis (eczema), gastroparesis, and even COVID-19 pneumonia, where neurogenic inflammation is implicated. [, , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, these can be readily found in publicly available chemical databases like PubChem and ChemSpider.
Q5: Is there any information available on the spectroscopic data of this compound, such as NMR or IR spectra?
A5: The provided abstracts don't delve into the spectroscopic characterization of this compound. Such information would likely be found in detailed chemical characterization studies or patents related to the compound.
Q6: What is the typical route of administration for this compound in clinical trials?
A6: Clinical trials studying this compound have predominantly employed oral administration of the drug. [, , , , ]
Q7: Have there been any studies examining the pharmacokinetics of this compound, such as its absorption, distribution, metabolism, and excretion (ADME)?
A7: While the provided abstracts don't offer specifics on this compound's ADME profile, one study mentions a sensitivity analysis adjusting for drug compliance and blood levels, implying that pharmacokinetic data was collected. []
Q8: What preclinical models have been used to study the efficacy of this compound in addressing motion sickness?
A8: Researchers utilized a controlled environment mimicking the conditions of a boat trip on the Pacific Ocean to assess the efficacy of this compound in preventing motion sickness. [, , ]
Q9: What were the primary outcome measures used to evaluate this compound's effectiveness in treating motion sickness in clinical trials?
A9: Researchers utilized two primary measures: the incidence of vomiting and scores from the Motion Sickness Severity Scale (MSSS) to gauge the efficacy of this compound in motion sickness. [, , , ]
Q10: Which patient populations were included in clinical trials investigating this compound for gastroparesis?
A10: Clinical trials for this compound in gastroparesis have included patients with both diabetic and idiopathic gastroparesis. [, , , , ]
Q11: What were the key findings regarding this compound's efficacy in treating nausea associated with gastroparesis?
A11: Studies demonstrated that this compound significantly reduced nausea scores and increased the number of nausea-free days compared to placebo in patients with diabetic and idiopathic gastroparesis. [, , , ]
Q12: Did this compound demonstrate any significant impact on gastric emptying in clinical trials?
A12: While this compound effectively reduced nausea in gastroparesis, one study highlighted that it did not show a significant effect on gastric emptying in healthy volunteers. []
Q13: Are there any ongoing clinical trials investigating this compound for new indications?
A13: Yes, aside from gastroparesis and motion sickness, this compound is being explored for its potential in treating atopic dermatitis and COVID-19 pneumonia. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
